2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, methoxybenzylidene, and phenyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common reagents used in the synthesis include aldehydes, amines, and thiols. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism by which 2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of various biochemical pathways. The compound’s structure suggests it may act as an inhibitor or activator of certain enzymes, affecting cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxyaniline compound with tetrachlorostannane
- 3-(4-Methoxyphenyl)butanoic acid compound with 1-phenylethanamine
- 3-(4-Phenoxyphenyl)butanoic acid compound with cyclohexanamine
Uniqueness
Compared to similar compounds, 2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide stands out due to its unique combination of functional groups and potential biological activity
Properties
Molecular Formula |
C29H29N3O4S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[(4Z)-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H29N3O4S/c1-20(2)31(22-8-6-5-7-9-22)27(33)19-37-29-30-26(18-21-10-14-24(35-3)15-11-21)28(34)32(29)23-12-16-25(36-4)17-13-23/h5-18,20H,19H2,1-4H3/b26-18- |
InChI Key |
OGESUNLYSYOPBJ-ITYLOYPMSA-N |
Isomeric SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=N/C(=C\C3=CC=C(C=C3)OC)/C(=O)N2C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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